4-Benzylpiperidine-1-sulfonamide

Overview

Description

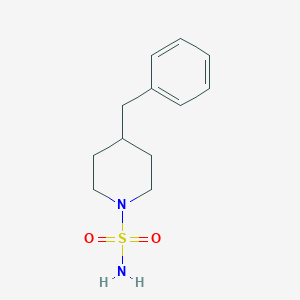

4-Benzylpiperidine-1-sulfonamide is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂S It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a sulfonamide group at the 1-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperidine-1-sulfonamide typically involves the following steps:

Benzylpiperidine Synthesis: Piperidine is reacted with benzyl chloride to form benzylpiperidine.

Sulfonation: The benzylpiperidine is then treated with chlorosulfonic acid to introduce the sulfonamide group, resulting in this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include chromyl chloride (CrO₂Cl₂) and conditions involve heating.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as alkyl halides are used, often in the presence of a base.

Major Products Formed:

Oxidation: Benzaldehyde, Benzoic acid

Reduction: Piperidine, Piperidin-4-amine

Substitution: Various substituted piperidines

Scientific Research Applications

4-Benzylpiperidine-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Benzylpiperidine-1-sulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Piperidine

Benzylpiperidine

Sulfonamides

Biological Activity

4-Benzylpiperidine-1-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in neuropharmacology and cancer research. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

This compound functions primarily as a monoamine oxidase inhibitor (MAOI) , exhibiting selective inhibition of monoamine transporters. It has been shown to release dopamine, norepinephrine, and serotonin with varying selectivity, making it a candidate for treating mood disorders and neurodegenerative diseases. The compound's efficacy as a releaser of norepinephrine is highlighted by an EC50 value of 41.4 nM, while it shows weaker activity against serotonin (5-HT) with an EC50 of 5,246 nM .

Table 1: Pharmacological Profile of this compound

| Activity Type | EC50 (nM) | Selectivity |

|---|---|---|

| Dopamine Release | 109 | High |

| Norepinephrine Release | 41.4 | Highest |

| Serotonin Release | 5,246 | Low |

| MAO-A Inhibition | 130 | Moderate |

| MAO-B Inhibition | 750 | Low |

Biological Activity in Cancer Research

Recent studies have explored the role of this compound in cancer treatment. It has been noted for its ability to induce apoptosis in various cancer cell lines, including those derived from kidney and breast cancers. The compound demonstrated significant cytotoxicity at low concentrations compared to standard treatments like sunitinib .

Case Study: Apoptosis Induction in Cancer Cells

A study evaluated the effects of this compound on human kidney cancer cell lines (786-O). The results indicated that treatment with the compound led to increased levels of cleaved PARP and decreased survivin levels, markers indicative of apoptosis. The compound was more effective than existing therapies at concentrations as low as 2.5 µM .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects against amyloid-beta (Aβ) induced toxicity in neuronal cell models. It was observed that pre-treatment with the compound significantly improved cell viability in SH-SY5Y cells exposed to Aβ peptides .

Table 2: Neuroprotective Effects Against Aβ Toxicity

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | - | 50 |

| This compound | 15 | 80 |

| Donepezil | 40 | 70 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and sulfonamide group can significantly influence the biological activity of derivatives. For instance, compounds with shorter linkers between the benzyl moiety and piperidine exhibit enhanced activity against amyloid aggregation compared to longer linkers .

Properties

IUPAC Name |

4-benzylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-17(15,16)14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHLZJXJNUPZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.